1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)
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Overview
Description
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a phenylene core with prop-2-yn-1-yloxy and nitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) typically involves multiple steps. One common route includes the alkylation of 4-nitrophenol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)nitrobenzene. This intermediate is then reacted with 1,3-bis(bromomethyl)benzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitrobenzene derivatives.
Scientific Research Applications
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the prop-2-yn-1-yloxy groups can undergo nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Properties
CAS No. |
834880-15-8 |
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Molecular Formula |
C23H18N2O7 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C23H18N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h1,3-12,14H,13,15-16H2 |
InChI Key |
CEPMQXHCXSHAMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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